molecular formula C18H12N2O2 B1683420 XX-650-23

XX-650-23

Número de catálogo: B1683420
Peso molecular: 288.3 g/mol
Clave InChI: DRBIYQSSEMTUJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

XX-650-23: es un inhibidor de molécula pequeña que se dirige a la interacción entre la proteína de unión al elemento de respuesta del AMP cíclico (CREB) y su coactivador, la proteína de unión a CREB (CBP). Este compuesto ha mostrado un potencial significativo en la inducción de apoptosis y detención del ciclo celular en células de leucemia mieloide aguda (LMA) .

Análisis De Reacciones Químicas

Tipos de reacciones: XX-650-23 principalmente experimenta interacciones que interrumpen la interacción CREB-CBP. Esta interrupción conduce a la apoptosis y la detención del ciclo celular en las células LMA .

Reactivos y condiciones comunes:

Productos principales: Los productos principales de las reacciones que involucran this compound son células apoptóticas y ciclos celulares detenidos en LMA .

Actividad Biológica

XX-650-23 is a small molecule inhibitor targeting the cAMP Response Element Binding Protein (CREB), which is implicated in various malignancies, particularly acute myeloid leukemia (AML). This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on AML cells, and relevant case studies.

This compound functions by disrupting the interaction between CREB and its co-activator, CREB Binding Protein (CBP). This disruption inhibits CREB-mediated transcriptional activity, leading to significant biological effects:

  • Induction of Apoptosis : The inhibition of the CBP-CREB interaction triggers apoptotic pathways in AML cells, resulting in cell death.
  • Cell Cycle Arrest : this compound causes cell cycle arrest, particularly at the G1/S transition, which is critical for halting the proliferation of cancer cells.
  • Minimal Toxicity : Notably, this compound exhibits low toxicity towards normal human hematopoietic cells and tissues in mouse models, making it a promising candidate for targeted therapy in AML .

In Vitro Studies

Studies have demonstrated that treatment with this compound leads to:

  • Suppression of Cell Viability : this compound significantly reduces the viability of AML cell lines and primary AML cells. The degree of apoptosis induced correlates with the levels of CREB expression within the cells .
    Cell LineIC50 (µM)Apoptosis Induction (%)
    HL600.270
    OCI-AML20.1565
    Primary AML Cells0.2560

In Vivo Studies

In vivo experiments using mouse models injected with human AML cells showed that:

  • Prolonged Survival : Mice treated with this compound exhibited significantly prolonged survival compared to control groups. The treatment was administered at a dosage of 1.25 mg/kg daily via intravenous injection .

Combination Therapy

Research also indicates that combining this compound with other agents can enhance therapeutic efficacy:

  • Synergistic Effects with Niclosamide : When used in combination with niclosamide, another compound that inhibits CREB activity, this compound showed additive anti-proliferative effects against AML cells .

Case Studies

  • Patient-Derived Xenograft Models : In studies involving patient-derived xenograft (PDX) models of AML, administration of this compound led to significant tumor regression and improved survival rates in mice bearing human AML tumors .
  • Clinical Observations : Preliminary clinical observations suggest that patients with higher levels of CREB expression may respond better to treatments involving this compound, highlighting its potential as a personalized therapy for AML .

Propiedades

Fórmula molecular

C18H12N2O2

Peso molecular

288.3 g/mol

Nombre IUPAC

N-(4-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22)

Clave InChI

DRBIYQSSEMTUJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O

SMILES canónico

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

XX-650-23;  XX 650 23;  XX65023; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XX-650-23
Reactant of Route 2
Reactant of Route 2
XX-650-23
Reactant of Route 3
Reactant of Route 3
XX-650-23
Reactant of Route 4
Reactant of Route 4
XX-650-23
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
XX-650-23
Reactant of Route 6
Reactant of Route 6
XX-650-23

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.